2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features two chlorine atoms at positions 2 and 4, and a fluorophenyl group at position 6, which contributes to its unique chemical properties and biological activities. It is identified by the chemical structure formula C10H6Cl2F N, with a CAS registry number of 833472-84-7.
The compound is synthesized through various chemical processes and has been classified as an important intermediate in medicinal chemistry, materials science, and biological research. It serves as a precursor for synthesizing pharmacologically active compounds, including kinase inhibitors and antiviral agents, as well as being utilized in organic semiconductors and agrochemicals.
The synthesis of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine typically involves several key steps. One common method is the Suzuki coupling reaction, where 2,4,6-trichloropyrimidine reacts with 4-fluorophenylboronic acid in the presence of a palladium catalyst. The reaction conditions generally include:
This method allows for the efficient formation of the desired compound with high yield and purity. In industrial settings, continuous flow reactors are often employed to optimize production efficiency while minimizing by-products .
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine undergoes several types of chemical reactions:
These reactions highlight the versatility of this compound in organic synthesis.
The mechanism of action for pyrimidine derivatives like 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine typically involves interactions with various biological targets. This compound can act on enzymes and receptors through nucleophilic aromatic substitution mechanisms.
Biochemical Pathways:
Pyrimidine derivatives are known for their antimicrobial, antifungal, and anticancer activities due to their ability to modulate enzyme activity within these pathways .
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
Halogen atoms—particularly chlorine and fluorine—serve as critical structural modifiers in pyrimidine-based drug design. In 2,4-dichloro-6-(4-fluorophenyl)pyrimidine, the chlorine atoms at C2 and C4 positions enhance electrophilic character and hydrogen-bond acceptor strength, facilitating targeted interactions with biological macromolecules. The chlorine's larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å) enables optimal filling of hydrophobic binding pockets, while its moderate electronegativity (3.0) balances electronic effects without excessive desolvation penalties [9].
In influenza RNA-dependent RNA polymerase (RdRp) inhibitors, chloro-substituted pyrimidines like derivative 2d (IC₅₀ = 90.1 μM) demonstrated enhanced PA-PB1 protein-protein interaction disruption compared to non-halogenated analogs. The chlorine atoms facilitated key hydrophobic contacts with conserved residues (e.g., Val621, Lys643) in the PA subunit's sub-pockets [1]. Similarly, EGFR inhibitors featuring 2,4-dichloro-6-methylpyrimidine cores (e.g., compound L-18) leveraged chlorine for covalent binding potential, achieving IC₅₀ = 0.65 ± 0.06 μM against H1975 lung cancer cells [3].
Table 1: Influence of Halogen Substituents on Pyrimidine Bioactivity
Compound | Halogen Pattern | Target | Key Activity | Role of Halogen |
---|---|---|---|---|
RdRp inhibitor 2d | 4-Cl, 6-(4-F-C₆H₄) | Influenza PA-PB1 | IC₅₀ = 90.1 μM (ELISA) | Hydrophobic pocket occupation |
EGFR inhibitor L-18 | 2,4-Cl₂, 6-CH₃ | EGFRT790M/L858R | IC₅₀ = 0.65 μM (H1975) | Covalent binding facilitation |
Antiviral 1e | None | Influenza RdRp | EC₅₀ = 7.3 μM (PRA) | Baseline activity |
The 4-fluorophenyl moiety in 2,4-dichloro-6-(4-fluorophenyl)pyrimidine exemplifies strategic bioisosteric design. Fluorine's high electronegativity (3.98) and small atomic radius generate three synergistic effects:
In hepatitis C virus (HCV) NS3 protease inhibitors, fluorinated pyrimidines like BILN-2061 leveraged 4-fluorophenyl groups to enhance potency by 20-fold compared to non-fluorinated analogs through optimized van der Waals contacts with the S3 pocket . Similarly, 33% of FDA-approved fluorinated heterocyclic drugs (2016–2022) contain fluorinated aryl groups, including lenacapavir (HIV capsid inhibitor) and oteseconazole (antifungal), validating this design paradigm [9].
Table 2: Impact of Fluorophenyl Bioisosteres in FDA-Approved Drugs (2016–2022)
Drug (Year) | Therapeutic Class | Fluorinated Motif | Key Advantage |
---|---|---|---|
Lenacapavir (2022) | HIV-1 capsid inhibitor | Difluorobenzyl | Hydrophobic pocket occupation in CA1 |
Oteseconazole (2022) | Antifungal | 2,4-Difluorophenyl | Enhanced CYP51 binding affinity |
Sotorasib (2021) | KRASG12C inhibitor | Fluorophenyl ether | Covalent warhead positioning |
Pyrimidine and pyridine cores represent distinct strategic choices in heterocyclic drug design, with pyrimidines offering enhanced hydrogen-bonding capacity and diversified substitution vectors:
Electronic and Steric Profiles: Pyrimidine's dual nitrogen atoms (N1, N3) increase dipole moments (~2.1 D) versus pyridine (~1.9 D), strengthening binding to polar enzyme pockets. In RdRp inhibitors, pyrimidine-based 2d (EC₅₀ = 2.8 μM) outperformed pyridine analog 1a (IC₅₀ = 80 μM) due to optimal geometry for PA-PB1 interface contacts [1] .
Substitution Flexibility: The C2, C4, and C6 positions of pyrimidines allow multi-directional derivatization. For EGFR inhibitors, 2,4-dichloro-6-methylpyrimidine served as a superior scaffold versus 2,6-disubstituted pyridines, enabling simultaneous hydrophobic (C6-methyl) and reactive (C2/4-chloro) group display [3]. In contrast, pyridine-based kinase inhibitors like ceritinib rely predominantly on C2/C4 substitutions for activity [8].
Bioisosteric Compatibility: Fluorophenyl-decorated pyrimidines exhibit 3–5× higher kinase inhibition than pyridine analogs in matched pairs. Diarylyurea-pyrimidine hybrids (e.g., VEGFR inhibitors) achieved nanomolar IC₅₀ by exploiting pyrimidine’s ability to anchor hinge-region hydrogen bonds while fluorophenyl occupies allosteric sites [8] [9].
Table 3: Pyrimidine vs. Pyridine Core Performance in Targeted Therapies
Parameter | Pyrimidine-Based Agents | Pyridine-Based Agents | Advantage |
---|---|---|---|
Hydrogen-bond capacity | 2–3 acceptor sites | 1–2 acceptor sites | Enhanced target engagement |
Kinase inhibition | IC₅₀ = 2–50 nM (e.g., DWF) | IC₅₀ = 10–200 nM (e.g., pazopanib) | Broader residue coverage |
Antiviral activity | EC₅₀ = 2.8 μM (RdRp inhibitor) | EC₅₀ = 7.3–39 μM | Improved potency |
Synthetic versatility | 3–4 derivatization points | 2–3 derivatization points | Higher structural diversity |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8